molecular formula C12H20O2 B12695427 (1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1.)hept-2-yl acetate CAS No. 78608-97-6

(1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1.)hept-2-yl acetate

Cat. No.: B12695427
CAS No.: 78608-97-6
M. Wt: 196.29 g/mol
InChI Key: SJTUFGGNSOBUCB-CZULRBLNSA-N
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Description

(1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1.)hept-2-yl acetate is a bicyclic organic compound known for its unique structure and properties. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1.)hept-2-yl acetate typically involves the reaction of a bicyclic ketone with an acetic acid derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the acetate ester. The process may involve steps such as:

    Formation of the bicyclic ketone: This can be achieved through various organic synthesis methods, including cyclization reactions.

    Esterification: The bicyclic ketone is then reacted with an acetic acid derivative, such as acetic anhydride, in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1.)hept-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetate group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be employed.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1.)hept-2-yl acetate is utilized in several scientific research fields:

    Chemistry: Used as a model compound in studies of esterification and reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Employed in the synthesis of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism by which (1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1.)hept-2-yl acetate exerts its effects involves interactions with specific molecular targets. The acetate group can undergo hydrolysis to release the active bicyclic alcohol, which then interacts with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1.)hept-2-yl alcohol: The alcohol derivative of the acetate.

    (1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1.)hept-2-yl ketone: The ketone derivative.

Uniqueness

(1R-(1alpha,2alpha,4alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1.)hept-2-yl acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and properties compared to its alcohol and ketone counterparts. This uniqueness makes it valuable in various synthetic and research applications.

Properties

CAS No.

78608-97-6

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

[(1R,2R,4R,5R)-4,6,6-trimethyl-2-bicyclo[3.1.1]heptanyl] acetate

InChI

InChI=1S/C12H20O2/c1-7-5-11(14-8(2)13)10-6-9(7)12(10,3)4/h7,9-11H,5-6H2,1-4H3/t7-,9-,10+,11-/m1/s1

InChI Key

SJTUFGGNSOBUCB-CZULRBLNSA-N

Isomeric SMILES

C[C@@H]1C[C@H]([C@@H]2C[C@H]1C2(C)C)OC(=O)C

Canonical SMILES

CC1CC(C2CC1C2(C)C)OC(=O)C

Origin of Product

United States

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